4'-(AMINOMETHYL)-BIPHENYL-3-CARBOXYLIC ACID METHYL ESTER
Overview
Description
4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester is an organic compound with the molecular formula C15H15NO2 . This compound is characterized by the presence of an aminomethyl group attached to the biphenyl structure, which is further substituted with a carboxylic acid methyl ester group. It is a derivative of biphenyl, a common structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol using trimethylchlorosilane as a catalyst . This method offers mild reaction conditions and good yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale esterification processes. These processes typically employ methanol and a suitable acid catalyst to convert the carboxylic acid to its methyl ester derivative. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-4-carboxylate: Similar structure but lacks the aminomethyl group.
4’-Aminomethyl-biphenyl-3-carboxylic acid: Similar structure but lacks the ester group.
Uniqueness
4’-Aminomethyl-biphenyl-3-carboxylic acid methyl ester is unique due to the presence of both the aminomethyl and ester functional groups
Properties
IUPAC Name |
methyl 3-[4-(aminomethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYILLJJSJGXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362735 | |
Record name | 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445492-67-1 | |
Record name | 4'-aminomethyl-biphenyl-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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